molecular formula C5H4N4O B589819 Hypoxanthine-13C2,15N CAS No. 1330265-04-7

Hypoxanthine-13C2,15N

Cat. No.: B589819
CAS No.: 1330265-04-7
M. Wt: 139.092
InChI Key: FDGQSTZJBFJUBT-JYLXJXPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hypoxanthine-13C2,15N is a compound where the carbon and nitrogen atoms in the hypoxanthine molecule are isotopically labeled with carbon-13 and nitrogen-15, respectively . This labeling makes it a valuable tool in various scientific research applications, particularly in the fields of biochemistry and molecular biology. Hypoxanthine itself is a naturally occurring purine derivative, playing a crucial role in the metabolism of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Hypoxanthine-13C2,15N involves the incorporation of isotopically labeled precursors into the hypoxanthine structure. One common method is to use isotopically labeled carbon and nitrogen sources in the synthesis of the purine ring . The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the isotopic labels.

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves the synthesis of the purine ring using isotopically labeled precursors, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Hypoxanthine-13C2,15N undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hypoxanthine-13C2,15N is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various biochemical processes. Some key applications include:

Mechanism of Action

The mechanism of action of Hypoxanthine-13C2,15N is primarily related to its role as a purine derivative. It participates in the salvage pathway of purine metabolism, where it is converted into nucleotides that are essential for DNA and RNA synthesis. The isotopic labels allow researchers to track these metabolic pathways with high precision .

Comparison with Similar Compounds

    Hypoxanthine: The non-labeled version of Hypoxanthine-13C2,15N.

    Xanthine: Another purine derivative involved in the oxidation pathway of hypoxanthine.

    Guanine: A purine base found in nucleic acids.

Uniqueness: this compound is unique due to its isotopic labeling, which provides a powerful tool for tracing and analyzing biochemical processes. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required.

Properties

IUPAC Name

1,7-dihydropurin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i3+1,4+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGQSTZJBFJUBT-JYLXJXPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=N[13C]2=[13C](C(=O)N1)[15NH]C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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